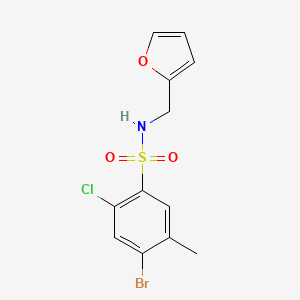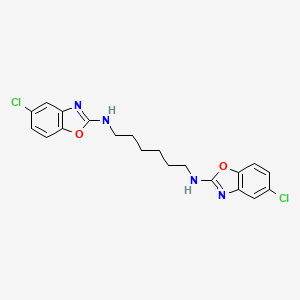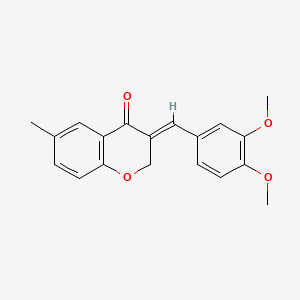![molecular formula C17H16ClN5O2 B13374887 methyl 2-{5-[(4-chlorophenyl)(methylamino)methyl]-1H-tetraazol-1-yl}benzoate](/img/structure/B13374887.png)
methyl 2-{5-[(4-chlorophenyl)(methylamino)methyl]-1H-tetraazol-1-yl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{5-[(4-chlorophenyl)(methylamino)methyl]-1H-tetraazol-1-yl}benzoate is a complex organic compound that features a benzoate ester linked to a tetraazole ring This compound is notable for its unique structure, which includes a chlorophenyl group and a methylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{5-[(4-chlorophenyl)(methylamino)methyl]-1H-tetraazol-1-yl}benzoate typically involves multiple steps, starting with the preparation of the benzoate ester and the tetraazole ring. The process often includes:
Formation of the Benzoate Ester: This can be achieved through esterification of benzoic acid with methanol in the presence of a strong acid catalyst.
Synthesis of the Tetraazole Ring: The tetraazole ring can be synthesized via cyclization reactions involving appropriate precursors such as hydrazine derivatives and nitriles.
Coupling Reactions: The final step involves coupling the benzoate ester with the tetraazole ring using reagents like chlorophenyl methylamine under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-{5-[(4-chlorophenyl)(methylamino)methyl]-1H-tetraazol-1-yl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzoate esters.
Applications De Recherche Scientifique
Methyl 2-{5-[(4-chlorophenyl)(methylamino)methyl]-1H-tetraazol-1-yl}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of methyl 2-{5-[(4-chlorophenyl)(methylamino)methyl]-1H-tetraazol-1-yl}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that trigger cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-{5-[(4-bromophenyl)(methylamino)methyl]-1H-tetraazol-1-yl}benzoate
- Methyl 2-{5-[(4-fluorophenyl)(methylamino)methyl]-1H-tetraazol-1-yl}benzoate
- Methyl 2-{5-[(4-methylphenyl)(methylamino)methyl]-1H-tetraazol-1-yl}benzoate
Uniqueness
Methyl 2-{5-[(4-chlorophenyl)(methylamino)methyl]-1H-tetraazol-1-yl}benzoate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and interaction with molecular targets compared to similar compounds with different substituents.
Propriétés
Formule moléculaire |
C17H16ClN5O2 |
|---|---|
Poids moléculaire |
357.8 g/mol |
Nom IUPAC |
methyl 2-[5-[(4-chlorophenyl)-(methylamino)methyl]tetrazol-1-yl]benzoate |
InChI |
InChI=1S/C17H16ClN5O2/c1-19-15(11-7-9-12(18)10-8-11)16-20-21-22-23(16)14-6-4-3-5-13(14)17(24)25-2/h3-10,15,19H,1-2H3 |
Clé InChI |
XQZYZVAVFBFSAG-UHFFFAOYSA-N |
SMILES canonique |
CNC(C1=CC=C(C=C1)Cl)C2=NN=NN2C3=CC=CC=C3C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid](/img/structure/B13374820.png)
![(4-Chlorophenyl)[4-[4-(methylsulfonyl)phenyl]-5-(4-morpholinyl)-2-thienyl]methanone](/img/structure/B13374824.png)
![5-(2,3-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374827.png)

![2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13374832.png)


![5-{[2-(Dimethylamino)-2-(2-thienyl)ethyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B13374849.png)
![4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374861.png)
![N-[1]benzothieno[3,2-d]pyrimidin-4-yl-N-(3-methylphenyl)amine](/img/structure/B13374866.png)
![[3-(4-chlorobenzyl)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid](/img/structure/B13374869.png)
![5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374875.png)
![3-{[(4-tert-butylphenyl)sulfonyl]methyl}-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13374882.png)
